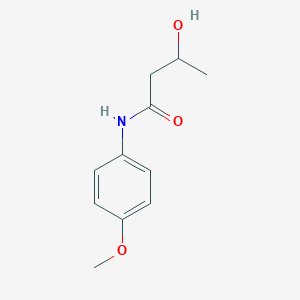

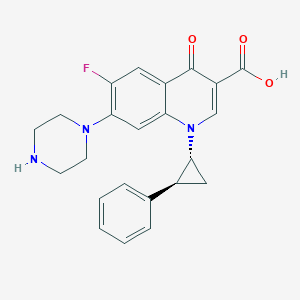

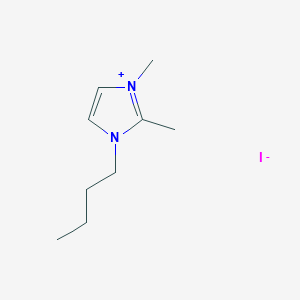

1-Butyl-2,3-dimethylimidazolium iodide

Descripción general

Descripción

1-Butyl-2,3-dimethylimidazolium iodide is a type of ionic liquid known for its unique properties, which make it applicable in various fields of chemistry and materials science. Its synthesis, structural characterization, and the analysis of its interactions and properties have been subjects of research, aiming to understand and utilize its potential in scientific and industrial applications.

Synthesis Analysis

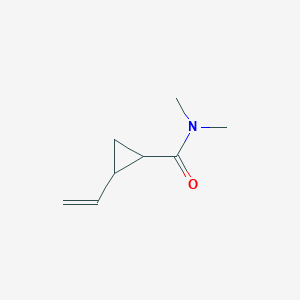

The synthesis of 1-Butyl-2,3-dimethylimidazolium iodide involves the reaction of 1,2-dimethylimidazole with 1-iodobutane. This process results in the formation of the desired ionic liquid, which can then be further characterized and analyzed for its properties (Kutuniva et al., 2007).

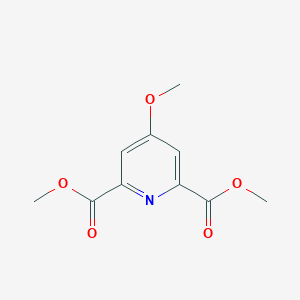

Molecular Structure Analysis

The molecular structure of 1-Butyl-2,3-dimethylimidazolium iodide has been characterized using NMR spectroscopy and X-ray single crystal crystallography. The compound exhibits a monoclinic crystal system with specific unit cell dimensions and space groups for bromide and iodide variants, demonstrating the detailed geometric arrangement of the cations and anions within the crystal lattice (Kutuniva et al., 2007).

Chemical Reactions and Properties

The interaction between 1-butyl-2,3-dimethylimidazolium cation and halide anions has been analyzed, showing the effect of anion size on the preferential locations and stabilization of anions. This has implications for the chemical reactivity and stability of the ionic liquid in various conditions (Tsuzuki et al., 2008).

Physical Properties Analysis

The crystal structure and physical properties of 1-Butyl-2,3-dimethylimidazolium iodide have been extensively studied. Its crystallization, hydrogen bonding, and the arrangement of ions contribute to its melting point, solubility, and other physical characteristics important for its application as an ionic liquid (Nakakoshi et al., 2006).

Chemical Properties Analysis

Studies on the spectroscopic analysis of 1-butyl-2,3-dimethylimidazolium ionic liquids have provided insights into cation-anion interactions, influencing its chemical properties. These interactions affect the electronic environment of the cation and anion, playing a crucial role in determining the ionic liquid's chemical behavior and reactivity (Men et al., 2017).

Aplicaciones Científicas De Investigación

Aggregation Behavior in Aqueous Media

The trisubstituted imidazolium ionic liquid 1-butyl-2,3-dimethylimidazolium chloride significantly affects the aggregation behavior of sodium dodecylsulphate in aqueous media, indicating potential applications in modifying micelle formation (Pal & Pillania, 2014).

Pharmaceutical and Biosensor Applications

1-Butyl-2,3-dimethylimidazolium bromide and iodide show promise for use in various applications, including pharmaceuticals, nutraceuticals, and biosensors (Kutuniva et al., 2007).

Spectral Analysis and Ionic Interactions

These ionic liquids exhibit significant binding energy shifts in spectra, suggesting their use in analyzing electronic environments in chemical systems (Wei & Men, 2019).

Thermal Stability Analysis

Pure 1-butyl-2,3-dimethylimidazolium chloride has higher thermal stability compared to contaminated samples, which is crucial for applications requiring thermal resilience (Muhammad, 2016).

Fuel Cell Applications

The butyl group substituted imidazolium cation demonstrates high alkaline stability at elevated temperatures, relevant for fuel cell technologies (Si et al., 2014).

Conformational and Interaction Studies

The butyl group in these salts shows various conformations and cation-anion interactions, influencing their stability and reactivity, which is vital in understanding their behavior in different chemical environments (Laus et al., 2012).

Electrolyte Applications in Solar Cells

The amido-ImI electrolyte in dye-sensitized solar cells improves energy conversion efficiency and cell stability, highlighting its utility in renewable energy applications (Jeon et al., 2010).

Propiedades

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.HI/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCVYVCYVDQICM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047908 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-2,3-dimethylimidazolium iodide | |

CAS RN |

108203-70-9 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.